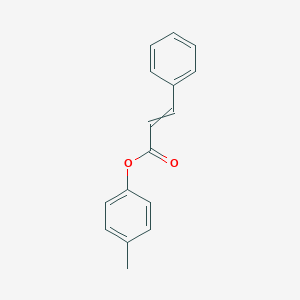
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester, also known as methyl 4-methylphenyl 3-phenyl-2-propenoate, is a chemical compound that belongs to the class of aromatic carboxylic acid derivatives. This compound has gained significant interest in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of biologically active compounds.
Biochemische Und Physiologische Effekte
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been shown to exhibit significant antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, it can be used as a key intermediate for the synthesis of various biologically active compounds. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the research on 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of material science. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate can be achieved through several methods. One of the most commonly used methods is the esterification of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with 3-phenylpropenoic acid in the presence of a catalytic amount of acid. Another method involves the reaction of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with acetic anhydride in the presence of a Lewis acid catalyst followed by the reaction of the resulting intermediate with 3-phenylpropenoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
CAS-Nummer |
10519-07-0 |
|---|---|
Produktname |
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(4-methylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
IANCOMABALMZHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Synonyme |
3-Phenylpropenoic acid 4-methylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



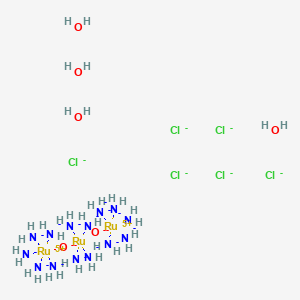
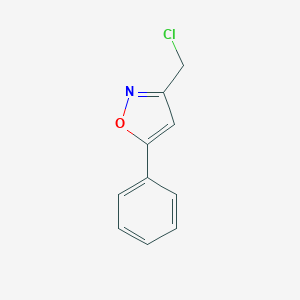
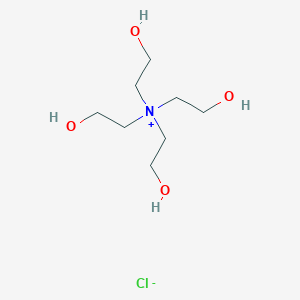
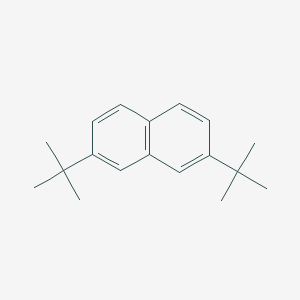
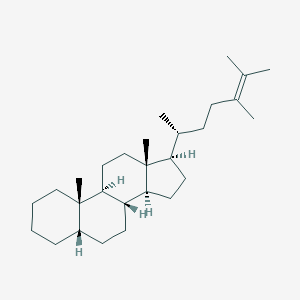

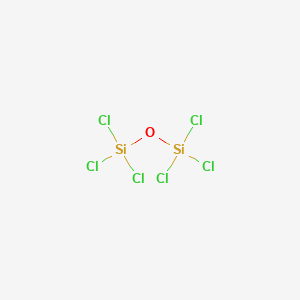
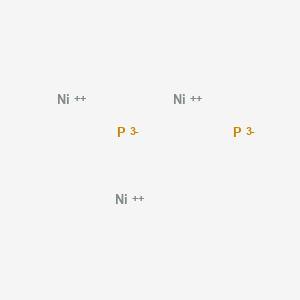


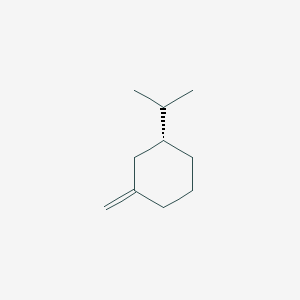

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)